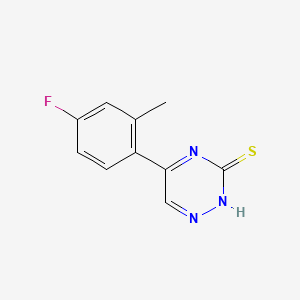
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The addition of a thione group and a 4-fluoro-2-methylphenyl substituent enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Analyse Des Réactions Chimiques
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring. Common reagents for these reactions include alkyl halides and amines.
Applications De Recherche Scientifique
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects.
Comparaison Avec Des Composés Similaires
1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- can be compared with other triazine derivatives, such as:
1,2,4-Triazine-3(2H)-thione, 5-phenyl-: This compound lacks the fluorine and methyl substituents, which may result in different chemical reactivity and biological activity.
1,2,4-Triazine-3(2H)-thione, 5-(4-chlorophenyl)-: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and reactivity.
1,2,4-Triazine-3(2H)-thione, 5-(4-methylphenyl)-: The absence of the fluorine atom may affect the compound’s stability and interaction with biological targets.
The unique combination of the 4-fluoro-2-methylphenyl substituent in 1,2,4-Triazine-3(2H)-thione, 5-(4-fluoro-2-methylphenyl)- enhances its chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
79784-47-7 |
|---|---|
Formule moléculaire |
C10H8FN3S |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
5-(4-fluoro-2-methylphenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C10H8FN3S/c1-6-4-7(11)2-3-8(6)9-5-12-14-10(15)13-9/h2-5H,1H3,(H,13,14,15) |
Clé InChI |
RUVNVCNMFIVNFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=NC(=S)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















